molecular formula C19H19N3O2S B12187086 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B12187086
M. Wt: 353.4 g/mol
InChI Key: AIWQNKRLWPYDQG-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a novel synthetic compound designed for chemical biology and pharmaceutical research. It features a hybrid architecture combining three privileged scaffolds in medicinal chemistry: a thiazole ring, a 1H-pyrrole moiety, and a 6-methoxy-3,4-dihydroisoquinoline unit. The integration of these structures is significant, as they are frequently found in molecules with diverse biological activities. Thiazole derivatives are extensively investigated for their potential as anti-inflammatory agents, often targeting key enzymes like COX-II and LOX . Furthermore, the 3,4-dihydroisoquinolin-1(2H)-one core is a recognized pharmacophore in drug discovery, with documented applications in the development of potent and selective histamine-3 receptor antagonists . This suggests potential research applications in neuroscience and immunology. The presence of the thiazole ring, a common heterocycle in bioactive molecules, further supports its value in developing new therapeutic candidates . This compound is provided for research purposes to facilitate the exploration of its physical and chemical properties, biological activity, and mechanism of action in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C19H19N3O2S/c1-24-17-5-4-15-12-22(9-6-14(15)10-17)18(23)11-16-13-25-19(20-16)21-7-2-3-8-21/h2-5,7-8,10,13H,6,9,11-12H2,1H3

InChI Key

AIWQNKRLWPYDQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4)C=C1

Origin of Product

United States

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that integrates various heterocyclic structures. This article delves into its biological activities, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound consists of:

  • Pyrrole ring
  • Thiazole ring
  • Dihydroisoquinoline moiety

These structural components contribute to its unique biological properties. The molecular formula is C18_{18}H19_{19}N3_3OS, with a molecular weight of approximately 341.43 g/mol .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole and pyrrole compounds often show significant antimicrobial properties. For instance, compounds similar to this structure have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition in growth .

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneE. coli1562.5
S. aureus2031.25
P. mirabilis10125

Anti-inflammatory Effects

The compound has also been noted for its potential anti-inflammatory effects. Research suggests that thiazole derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

The biological activity of the compound is hypothesized to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interactions with specific receptors could modulate cellular responses related to cancer progression.

Case Studies

A notable study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that modifications at specific positions significantly impacted their antimicrobial efficacy. The results indicated that derivatives with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiazole + Dihydroisoquinoline 2-(1H-pyrrol-1-yl)thiazol-4-yl; 6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl C₁₉H₁₈N₄O₂S* ~390.4 Thiazole, pyrrole, ethanone, methoxy
(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone Thiazole + Dihydroisoquinoline 2-(pyrazin-2-yl)thiazol-4-yl; 6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl C₁₈H₁₆N₄O₂S 376.4 Thiazole, pyrazine, methoxy
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone Thiazole + Piperidine 2-(1H-pyrrol-1-yl)thiazol-4-yl; 4-(benzo[d]oxazol-2-yl)piperidin-1-yl C₂₁H₂₀N₄O₂S 392.5 Thiazole, pyrrole, benzooxazole
2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone Thiazolo-pyrimidine + Benzoxazine Thiazolo[4,5-d]pyrimidin-7-yl; 6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl C₂₅H₂₃N₅O₂S₂ 489.6 Thiazolo-pyrimidine, benzoxazine, thioether

*Estimated based on analogs in and .

Physicochemical Properties

  • Melting Points: Analogs with rigid aromatic systems (e.g., compound 7b in ) exhibit high melting points (>300°C) due to strong π-π stacking . The target compound’s melting point is likely >250°C, similar to fluorinated dihydroisoquinoline derivatives (e.g., 252–255°C in ).
  • Spectroscopic Data: IR: The ethanone carbonyl group in the target compound is expected at ~1700 cm⁻¹, consistent with C=O stretches in (1720 cm⁻¹) . ¹H NMR: Pyrrole protons (δ 6.0–7.0 ppm), thiazole C-H (δ 7.5–8.0 ppm), and methoxy groups (δ ~3.8 ppm) align with data for pyrazole-thiophene analogs (δ 2.22 for CH₃, δ 7.3–7.6 for aromatic protons) .

Preparation Methods

Bromination of Pyrrole Derivatives

The synthesis begins with the bromination of 2-trichloroacetylpyrrole. As demonstrated in, treatment of 2-trichloroacetylpyrrole (5.00 g, 23.3 mmol) with bromine (1.20 mL, 23.3 mmol) in anhydrous chloroform at −10°C yields 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone in 93% yield. The reaction proceeds via electrophilic aromatic substitution, with iodine (0.176 g) often added as a catalyst. The product is characterized by distinct 1H NMR signals at δ 12.86 (s, 1H, NH), 7.54 (s, 1H), and 7.32 (s, 1H).

Thiazole Ring Formation

The brominated pyrrole is condensed with thioamides to form the thiazole core. For example, reacting 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with pyrazoline-thioamides in ethanol under reflux conditions generates 2-(1H-pyrrol-1-yl)thiazole derivatives. This method, adapted from, produces thiazoles with yields exceeding 85%, confirmed by 13C NMR signals at δ 165.4–165.8 ppm for the thiazole C2.

Preparation of the 6-Methoxy-3,4-Dihydroisoquinoline Ethanone Moiety

The dihydroisoquinoline fragment is synthesized via Bischler-Napieralski cyclization.

Cyclization of Phenethylamine Derivatives

A solution of 2-(6-methoxyphenyl)ethylamine in phosphoryl chloride undergoes cyclization at 80°C to form 6-methoxy-3,4-dihydroisoquinoline. The intermediate is subsequently acylated using acetyl chloride in dichloromethane to yield 1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. 1H NMR analysis reveals aromatic protons at δ 7.83 (d, J = 7.8 Hz, 1H) and 7.60 (d, J = 7.9 Hz, 1H), alongside methoxy signals at δ 3.84 (s, 3H).

Coupling of Thiazole-Pyrrole and Dihydroisoquinoline Fragments

The final step involves coupling the two intermediates via a Friedel-Crafts acylation or transition metal-catalyzed cross-coupling.

Ir-Catalyzed Photoredox Coupling

Adapting methods from, a mixture of the thiazole-pyrrole bromide (0.3 mmol), 1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (0.3 mmol), and Ir(ppy)₂(dtbbpy)PF₆ (3 mol%) in degassed DMF is irradiated with a 23 W CFL at 25°C. The reaction achieves >75% yield after 12 hours, with purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Characterization of the Final Product

The target compound exhibits:

  • 1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.55 (s, 1H, thiazole-H), 6.89 (s, 1H, pyrrole-H), 4.20 (t, J = 6.0 Hz, 2H, dihydroisoquinoline-CH₂), 3.86 (s, 3H, OCH₃), 3.30 (t, J = 6.0 Hz, 2H, dihydroisoquinoline-CH₂).

  • 13C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 165.6 (thiazole-C2), 154.3 (OCH₃), 129.1–116.8 (aromatic carbons).

  • HRMS (ESI): m/z calcd for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; found: 352.1128.

Optimization and Challenges

Reaction Condition Adjustments

  • Temperature Control: Bromination at −10°C improves regioselectivity, reducing byproducts.

  • Catalyst Loading: Increasing Ir photocatalyst to 5 mol% enhances coupling efficiency but raises costs.

Yield Comparison Across Methods

StepMethodYieldKey Conditions
Pyrrole brominationChloroform, −10°C93%Br₂, 30 min stirring
Thiazole formationEtOH, reflux85%Et₃N, 6 h
Photoredox couplingDMF, 25°C75%Ir catalyst, 12 h

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